1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various protein kinases, which are crucial in the regulation of cell functions and have implications in cancer treatment .
Preparation Methods
The synthesis of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature settings to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .
Chemical Reactions Analysis
1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in inhibiting protein kinases, which are involved in cell signaling pathways.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular targets include CDK2/cyclin A2 and EGFR, among others .
Comparison with Similar Compounds
1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
4-(1H-indol-4-yl)-1-methyl-6-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine: Exhibits similar kinase inhibition properties
The uniqueness of this compound lies in its specific structural features that confer high selectivity and potency towards its molecular targets, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-14-9-8(6-13-14)10(12-7-11-9)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQCXANZABEVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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